molecular formula C5H5N5 B1303138 [1,2,4]Triazolo[1,5-a]pyrimidin-7-amine CAS No. 5915-16-2

[1,2,4]Triazolo[1,5-a]pyrimidin-7-amine

Cat. No. B1303138
CAS RN: 5915-16-2
M. Wt: 135.13 g/mol
InChI Key: QOXCEADXSTZKHA-UHFFFAOYSA-N
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Description

The compound “[1,2,4]Triazolo[1,5-a]pyrimidin-7-amine” is a derivative within the broader class of triazolopyrimidines, which are heterocyclic compounds featuring a fused triazole and pyrimidine ring system. These compounds have been the subject of research due to their diverse biological activities and potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of triazolopyrimidine derivatives often involves multi-component reactions that can include the condensation of aminotriazole with various aldehydes and active methylene compounds. For instance, a series of novel triazolopyrimidines were synthesized through a one-pot reaction of 3-amino-1,2,4-triazole with different acetoacetamides and aryl aldehydes, showcasing the versatility and efficiency of such synthetic approaches . Additionally, the synthesis of new triazolopyrimidine derivatives from 3-aminotriazole and ethyl 3-phenylglycidate has been reported, with the structures confirmed by various spectroscopic methods .

Molecular Structure Analysis

The molecular structure of triazolopyrimidine derivatives is characterized by the presence of a triazole ring fused to a pyrimidine ring. The crystal structure of these compounds can be determined using single-crystal X-ray diffraction, which provides detailed insights into their three-dimensional conformation and intermolecular interactions . Quantum chemical calculations are also employed to corroborate experimental findings and understand the electronic properties of these molecules .

Chemical Reactions Analysis

Triazolopyrimidines can participate in various chemical reactions due to their reactive sites. For example, the triazolopyrimidine core can be modified through reactions with hydrazine hydrate and formaldehyde to form substituted derivatives, which can further cyclize to yield complex polycyclic structures . The reactivity of these compounds allows for the synthesis of a wide array of derivatives with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazolopyrimidine derivatives are influenced by their molecular structure. These compounds typically exhibit good thermal stability, as evidenced by thermal analyses such as TGA and DTA . Spectroscopic techniques like IR, UV-vis, and NMR are crucial for characterizing the functional groups and confirming the identity of synthesized compounds . The solubility, melting points, and stability of these compounds can vary depending on the substituents attached to the core structure.

Scientific Research Applications

Specific Scientific Field

This compound is used in the field of Medicinal Chemistry and Cancer Research .

Summary of the Application

[1,2,4]Triazolo[1,5-a]pyrimidine and indole skeletons are widely used to design anticancer agents . A series of [1,2,4]triazolo[1,5-a]pyrimidine indole derivatives were designed and synthesized by the molecular hybridization strategy .

Methods of Application or Experimental Procedures

The antiproliferative activities of the target compounds H1 – H18 against three human cancer cell lines, MGC-803, HCT-116 and MCF-7, were tested .

Results or Outcomes

Among them, compound H12 exhibited the most active antiproliferative activities against MGC-803, HCT-116 and MCF-7 cells, with IC50 values of 9.47, 9.58 and 13.1 μM, respectively, which were more potent than that of the positive drug 5-Fu . Compound H12 could dose-dependently inhibit the growth and colony formation of MGC-803 cells .

Application in Agriculture and Medicinal Chemistry

Specific Scientific Field

This compound is used in the field of Agriculture and Medicinal Chemistry .

Summary of the Application

The [1,2,4]triazolo[1,5-a]pyrimidines (TPs) comprise an important class of non-naturally occurring small molecules that aroused the interest of researchers . This scaffold is present in diverse important structures in agriculture and medicinal chemistry, such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer .

Methods of Application or Experimental Procedures

The vast majority of biologically active TPs and their dihydro [1,2,4]triazolo[1,5-a]pyrimidine and [1,2,4]triazolo[1,5-a]pyrimidinones analogs described to date are synthetic compounds .

Results or Outcomes

These classes of substances have received great attention in agriculture and medicinal chemistry due to their remarkable biological activities in a variety of domains, such as herbicidal, antifungal, antimalarial, antiviral, cardiovascular vasodilators, anti-inflammatory, analgesic, and anticancer .

Application in Antiviral Drug Synthesis

Specific Scientific Field

This compound is used in the field of Pharmaceutical Chemistry .

Summary of the Application

5-Methyl-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one, an intermediate product in the synthesis of the antiviral drug Triazid®, was obtained for the first time by condensation of 3H-1,2,4-triazol-5-amine with ethyl acetoacetate .

Methods of Application or Experimental Procedures

The synthesis was carried out in the presence of a catalytic amount of ZnCl2 in supercritical carbon dioxide (200 bar) under solvent-free conditions .

Results or Outcomes

This method provides a new approach to synthesize the antiviral drug Triazid® .

Application in Epilepsy Treatment

Specific Scientific Field

This compound is used in the field of Neurology and Pharmaceutical Chemistry .

Summary of the Application

In this research, eight novel 2,5-disubstituted [1,2,4]-triazolo[1,5-a]pyrimidin-7(4H)-one and eight novel 2,5-disubstituted [1,2,4]-triazolo[1,5-a]pyrimidine amine derivatives were synthesized based on the novel marine natural product Esmolol .

Methods of Application or Experimental Procedures

Their antiepileptic activity was evaluated in a model of high excitability induced in primary cultured cortical neurons by 4-amino pyridine (4-AP) .

Results or Outcomes

Five compounds with the [1,2,4]-triazolo[1,5-a]pyrimidin-7(4H)-one skeleton showed significant antiepileptic activity . Preliminary structure-activity relationships (SAR) suggest that the pyrimidin-7(4H)-one moiety is a necessary “active core” for antiepileptic activity .

Application in Antiviral Drug Synthesis

Specific Scientific Field

This compound is used in the field of Pharmaceutical Chemistry .

Summary of the Application

5-Methyl-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one, an intermediate product in the synthesis of the antiviral drug Triazid®, was obtained for the first time by condensation of 3H-1,2,4-triazol-5-amine with ethyl acetoacetate .

Methods of Application or Experimental Procedures

The synthesis was carried out in the presence of a catalytic amount of ZnCl2 in supercritical carbon dioxide (200 bar) under solvent-free conditions .

Results or Outcomes

This method provides a new approach to synthesize the antiviral drug Triazid® .

Application in CDK2 Inhibition

Specific Scientific Field

This compound is used in the field of Pharmaceutical Chemistry .

Summary of the Application

A new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds as well as the thioglycoside derivatives were designed, and synthesized as novel CDK2 targeting compounds .

Methods of Application or Experimental Procedures

The growth of the three examined cell lines was significantly inhibited by most of the prepared compounds .

Results or Outcomes

Compounds 14, 13 and 15 revealed the most significant inhibitory activity with IC50 values of 0.057 ± 0.003, 0.081 ± 0.004 and 0.119 ± 0.007 μM, respectively compared to sorafenib (0.184 ± 0.01 μM) .

properties

IUPAC Name

[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N5/c6-4-1-2-7-5-8-3-9-10(4)5/h1-3H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOXCEADXSTZKHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N2C(=NC=N2)N=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60376975
Record name [1,2,4]triazolo[1,5-a]pyrimidin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60376975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1,2,4]Triazolo[1,5-a]pyrimidin-7-amine

CAS RN

5915-16-2
Record name [1,2,4]triazolo[1,5-a]pyrimidin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60376975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
144
Citations
J Ding, FD Cao, YR Geng, Y Tian, P Li… - Journal of Asian …, 2018 - Taylor & Francis
Abstract In this investigation, eight novel 2, 5-disubstituted [1, 2, 4]-triazolo [1, 5-a] pyrimidin-7 (4H)-one and eight novel 2, 5-disubstituted [1, 2, 4]-triazolo [1, 5-a] pyrimidine amine …
Number of citations: 19 www.tandfonline.com
X Zhai, YF Zhao, YJ Liu, Y Zhang, FQ Xun… - Chemical and …, 2008 - jstage.jst.go.jp
A series of novel N-anilino-5-methyl-2-(3-(5-(alkylaminomethyl) furan-2-yl-methylthio) propyl)-[1, 2, 4] triazolo-[1, 5-a] pyrimidine-7-amine derivatives were synthesized and evaluated for …
Number of citations: 26 www.jstage.jst.go.jp
O Iwaloye, OO Elekofehinti, F Olawale… - Letters in Drug …, 2023 - ingentaconnect.com
Background: Plasmodium falciparum dihydroorotate dehydrogenase (PfDODH) is one of the enzymes currently explored in the treatment of malaria. Although there is currently no …
Number of citations: 3 www.ingentaconnect.com
LR Han, L Cheng, DS Hu, QW Chen… - Journal of …, 2023 - Wiley Online Library
Pyrimidine is an important heterocyclic ring with various activities, which are widely used in the field of pesticides and medicines. In this paper, a series of 1,2,4‐triazolo[1,5‐a]pyrimidine…
Number of citations: 1 onlinelibrary.wiley.com
N Zhang, S Ayral-Kaloustian, T Nguyen… - Journal of medicinal …, 2007 - ACS Publications
The synthesis and SAR of a series of triazolopyrimidines as anticancer agents are described. Treatment of 5-chloro-6-(trifluorophenyl)-N-fluoroalkyl [1,2,4]triazolo[1,5-a]pyrimidin-7-…
Number of citations: 244 pubs.acs.org
A Alnajjar, MM Abdelkhalik, MA Raslan… - Journal of …, 2018 - Wiley Online Library
A diversity of new 7‐substituted[1,2,4]triazolo[1,5‐a]pyrimidine and 6‐substituted[1,2,4]triazolo[1,5‐a]pyrimidine‐7‐amine derivatives has been synthesized via reaction of 3‐amino‐[1,2,…
Number of citations: 14 onlinelibrary.wiley.com
NI Zemlyanaya, TM Karnozhitskaya, VI Musatov… - Russian Journal of …, 2018 - Springer
5,5,7-Trimethyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-7-ol was synthesized by cyclocondensation of 3-amino-1,2,4-triazole with 4-methylpent-3-en-2-one; its chemical …
Number of citations: 5 link.springer.com
K Oukoloff, G Nzou, C Varricchio, B Lucero… - Journal of medicinal …, 2021 - ACS Publications
Studies in tau and Aβ plaque transgenic mouse models demonstrated that brain-penetrant microtubule (MT)-stabilizing compounds, including the 1,2,4-triazolo[1,5-a]pyrimidines, hold …
Number of citations: 19 pubs.acs.org
F Safari, M Bayat, S Nasri, S Karami - Bioorganic & medicinal chemistry …, 2020 - Elsevier
Cancer is a leading cause of human death worldwide. One of the greatest challenges in cancer therapy is the discovery and design of novel products with potential anti-tumor activities. …
Number of citations: 24 www.sciencedirect.com
JL Huo, S Wang, XH Yuan, B Yu, W Zhao… - European Journal of …, 2021 - Elsevier
In this work, we reported the discovery of compound 6i with potent antiproliferative activity against MGC-803. Among these compounds, the most potent compound 6i could effectively …
Number of citations: 20 www.sciencedirect.com

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